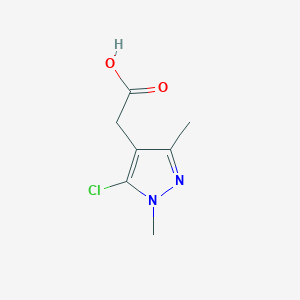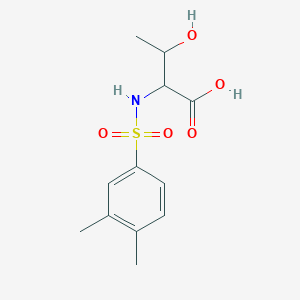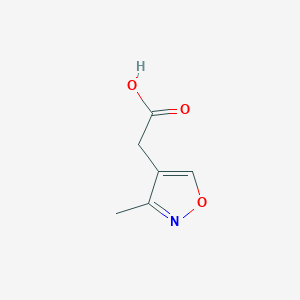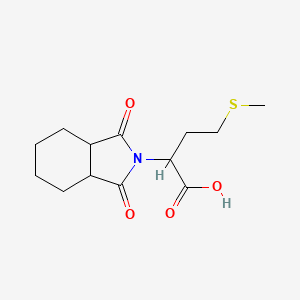
2-碘-3-甲基苄醇
概述
描述
2-Iodo-3-methylbenzyl alcohol is an organic compound that is part of the alcohol family. It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom . The compound is used in various chemical reactions and is often available from specialty chemical suppliers .
Synthesis Analysis
The synthesis of alcohols like 2-Iodo-3-methylbenzyl alcohol can be achieved through various methods. One common approach is the retrosynthetic analysis, where the structure of the target molecule is known, and one can reason backwards to arrive at the starting materials needed for the synthesis . Another method involves the use of organometallic reagents, which react with the electrophilic carbon atoms of aldehydes, ketones, acyl halides, esters, and epoxides to build larger carbon chains .Molecular Structure Analysis
The molecular structure of 2-Iodo-3-methylbenzyl alcohol, like other alcohols, is characterized by the presence of a hydroxyl group (-OH). This group is responsible for many of the physical and chemical properties of alcohols . The compound also contains an iodine atom, which can influence its reactivity and other properties.Chemical Reactions Analysis
Alcohols, including 2-Iodo-3-methylbenzyl alcohol, exhibit a wide range of spontaneous chemical reactions due to the cleavage of the C-O bond and O-H bond. One prominent chemical reaction of alcohols is oxidation, where alcohols undergo oxidation in the presence of an oxidizing agent to produce aldehydes and ketones, which upon further oxidation give carboxylic acids .科学研究应用
平面手性有机金属醇的便捷拆分:本研究讨论了使用微生物脂肪酶对三羰基铬配合物与各种苄醇(包括 3-甲基苄醇)进行光学拆分。该过程在手性分子的合成中具有重要意义 (Yamazaki & Hosono, 1990)。
碘化物作为芳基三组分偶联中的亲核触发剂:本文重点介绍了 2-碘苄醇(可能包括 2-碘-3-甲基苄醇)的合成,展示了 KI 在芳基三组分偶联中作为碘化物来源的用途。该方法对于制备具有良好官能团相容性的碘苄醇至关重要 (Bhattacharjee 等,2019)。
过氧化氢氧化醇:本研究涉及使用过氧化氢和催化剂氧化伯醇和仲醇(包括甲基苄醇)。该过程对于理解苄醇的氧化机理至关重要 (Zauche & Espenson, 1998)。
苄醇衍生物的选择性光催化氧化:本研究探讨了苄醇(包括 4-甲基苄醇衍生物)光催化氧化为醛的过程。该过程展示了 TiO2 光催化剂在紫外光和可见光下转化苄醇的潜力 (Higashimoto 等,2009)。
一步氢原子转移与逐步电子转移的机理临界点:本文讨论了各种苄醇衍生物的氧化,提供了对氧化反应中氢原子转移和电子转移机理的见解 (Morimoto 等,2012)。
作用机制
Mode of Action
Based on its structural similarity to other alcohols, it may undergo nucleophilic substitution reactions . In these reactions, the alcohol group (-OH) can act as a leaving group, allowing the molecule to interact with various biological targets.
Biochemical Pathways
Alcohols and their derivatives are known to participate in a variety of biochemical processes, including metabolic pathways .
Action Environment
The action, efficacy, and stability of 2-Iodo-3-methylbenzyl alcohol can be influenced by various environmental factors . These may include pH, temperature, presence of other substances, and specific conditions within the body.
生化分析
Biochemical Properties
2-Iodo-3-methylbenzyl alcohol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it can participate in oxidation-reduction reactions, where it may act as a substrate or inhibitor for specific enzymes. The presence of the iodine atom in its structure can also facilitate halogen bonding interactions with proteins, potentially affecting their conformation and activity .
Cellular Effects
2-Iodo-3-methylbenzyl alcohol has been shown to impact various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of key signaling molecules, leading to changes in downstream cellular responses. Additionally, 2-Iodo-3-methylbenzyl alcohol can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism and energy production .
Molecular Mechanism
The molecular mechanism of 2-Iodo-3-methylbenzyl alcohol involves its interactions with biomolecules at the molecular level. It can bind to specific proteins and enzymes, either inhibiting or activating their function. For instance, it may form covalent bonds with active site residues of enzymes, leading to enzyme inhibition. Alternatively, it can stabilize certain protein conformations, enhancing their activity. These interactions can result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Iodo-3-methylbenzyl alcohol can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may undergo chemical degradation, leading to the formation of byproducts that could have different biological activities. Long-term exposure to 2-Iodo-3-methylbenzyl alcohol in in vitro or in vivo studies may result in cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Iodo-3-methylbenzyl alcohol can vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as modulating enzyme activity or enhancing cellular metabolism. At high doses, it could induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage-dependent effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.
Metabolic Pathways
2-Iodo-3-methylbenzyl alcohol is involved in various metabolic pathways. It can be metabolized by enzymes such as alcohol dehydrogenases and cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities. The compound’s interactions with these enzymes can influence metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 2-Iodo-3-methylbenzyl alcohol within cells and tissues are critical for its biological activity. It can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may accumulate in certain compartments or organelles, influencing its localization and activity. Understanding the transport and distribution mechanisms is essential for predicting the compound’s effects in different biological contexts .
Subcellular Localization
2-Iodo-3-methylbenzyl alcohol can localize to specific subcellular compartments, affecting its activity and function. It may be directed to particular organelles, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications. The subcellular localization of 2-Iodo-3-methylbenzyl alcohol can influence its interactions with biomolecules and its overall impact on cellular processes .
属性
IUPAC Name |
(2-iodo-3-methylphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO/c1-6-3-2-4-7(5-10)8(6)9/h2-4,10H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDGNIBWPJTMDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CO)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[1-(Methylethyl)pyrazol-5-yl]methylamine](/img/structure/B3373555.png)
![[5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]methanol](/img/structure/B3373561.png)



![1-[(5-Methylthiophen-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B3373594.png)

![2-[(4-Chlorophenyl)formamido]-4-methylpentanoic acid](/img/structure/B3373612.png)


![3-Chloro-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B3373637.png)
![3-cyclopropyl-1,6-bis(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3373644.png)
![2-(4-(Methoxycarbonyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B3373655.png)

